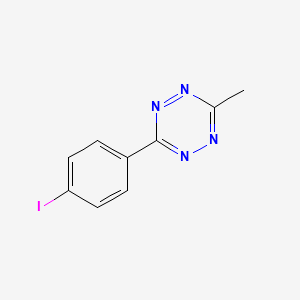

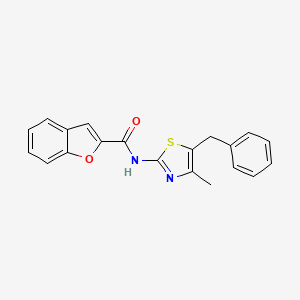

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. This compound belongs to the tetrazine family, which comprises of heterocyclic compounds that have a unique ability to undergo bioorthogonal reactions with various biomolecules in living systems. The bioorthogonal reaction of tetrazines with biomolecules has enabled the development of novel imaging and therapeutic agents for cancer diagnosis and treatment.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Biology

1,2,4,5-Tetrazines, including derivatives like 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine, have gained significant attention in chemical biology. A notable application is in the synthesis of asymmetrically disubstituted alkyltetrazines, where they serve as key intermediates. For instance, Ros et al. (2020) developed an efficient route for synthesizing these compounds, highlighting the utility of tetrazines in preparing unnatural amino acids and other biologically relevant molecules. This synthesis utilizes a Sonogashira-type cross-coupling reaction, underscoring the versatility of tetrazines in complex organic syntheses (Ros et al., 2020).

Bioorthogonal Chemistry and Imaging

Tetrazines have emerged as powerful tools in bioorthogonal chemistry, especially in live-cell and in-vivo imaging applications. Their ability to undergo rapid and specific reactions under biological conditions makes them ideal for labeling biomolecules in living systems. Wu et al. (2014) described the in-situ synthesis of tetrazine derivatives that demonstrate strong fluorescence activation upon reacting with dienophiles. These derivatives have shown potential in live-cell imaging, highlighting the role of tetrazines in developing advanced imaging techniques (Wu et al., 2014).

Materials Science and Photoluminescence

Tetrazine derivatives have also found applications in materials science, particularly in the development of photo- and electroactive materials. Lipunova et al. (2021) explored the use of tetrazine derivatives in electronic devices and luminescent elements. This research highlights the potential of tetrazines in designing functionalized materials for applications like fluorogenic probes and photosensitive polymers (Lipunova et al., 2021).

Coordination Chemistry

The coordination chemistry of tetrazines is another area of interest. Kaim (2002) discussed the unique coordination characteristics of 1,2,4,5-tetrazines and their derivatives, focusing on their ability to facilitate electron and charge transfer phenomena. This property is particularly useful in creating supramolecular materials with potential applications in various technological fields (Kaim, 2002).

Energetic Materials

Tetrazines are also utilized in the synthesis of energetic materials. Chen et al. (2018) synthesized a new unsymmetrical tetrazine derivative with enhanced stability and detonation properties. This study demonstrates the potential of structural modification in optimizing the performance of explosive materials (Chen et al., 2018).

Eigenschaften

IUPAC Name |

3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAZOECVVBJPEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

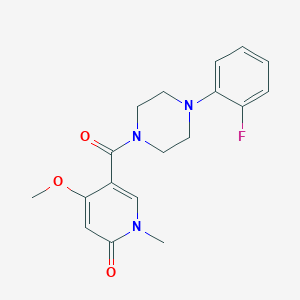

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)

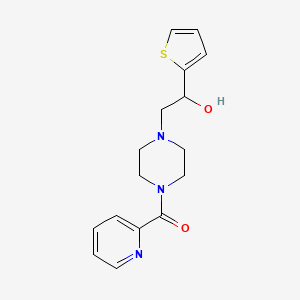

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)